molecular formula C18H20Cl2N2OS B2807172 2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide CAS No. 1428362-96-2

2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide

Cat. No.: B2807172
CAS No.: 1428362-96-2
M. Wt: 383.33
InChI Key: BHEPNZCVFTVGBO-UHFFFAOYSA-N
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Description

The compound “2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and has a wide range of biological activities . The molecule also contains a thiophene ring, a five-membered aromatic ring with a sulfur atom, which is often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The dichlorobenzamide moiety and the thiophene ring would contribute to the compound’s aromaticity . The piperidine ring could exist in various conformations depending on the steric and electronic interactions within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzamide group could participate in hydrolysis, amination, and other substitution reactions. The thiophene ring could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature . The presence of the polar amide group and the aromatic rings could influence its solubility, melting point, and other physical properties .

Scientific Research Applications

DNA Binding and Staining Applications
Hoechst 33258 and its analogues, which share structural similarities with the chemical compound , are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds have been widely used as fluorescent DNA stains, providing valuable tools in plant cell biology for chromosome and nuclear staining, and in flow cytometry for DNA content analysis. This family of compounds demonstrates the potential for rational drug design based on their DNA binding properties, serving as models to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Evaluation of Thiophene Analogues
Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, indicating the importance of thiophene structures in studying carcinogenic potential and chemical behavior. These compounds provide insight into the structural-activity relationships critical for understanding the mechanisms underlying carcinogenicity and offer a basis for developing safer chemical compounds (Ashby et al., 1978).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Compounds containing benzamide and thiophene groups have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Future Directions

The compound could be of interest in medicinal chemistry due to the presence of the benzamide and thiophene groups, which are found in many biologically active compounds . Further studies could explore its synthesis, physical and chemical properties, and potential biological activities.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2OS/c19-14-3-4-16(20)15(12-14)18(23)21-7-10-22-8-5-13(6-9-22)17-2-1-11-24-17/h1-4,11-13H,5-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEPNZCVFTVGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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